molecular formula C11H14ClNO3 B13370497 N-(3-chloro-4-methoxybenzyl)-beta-alanine

N-(3-chloro-4-methoxybenzyl)-beta-alanine

Cat. No.: B13370497
M. Wt: 243.68 g/mol
InChI Key: PCOKYONQWGRJOU-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxybenzyl)-beta-alanine is an organic compound that features a benzyl group substituted with chlorine and methoxy groups, attached to a beta-alanine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxybenzyl)-beta-alanine typically involves the reaction of 3-chloro-4-methoxybenzylamine with beta-alanine. One common method starts with the preparation of 3-chloro-4-methoxybenzylamine from 3-chloro-4-methoxybenzyl chloride. This is achieved through a substitution reaction using urotropin in ethanol, followed by hydrolysis with hydrochloric acid . The resulting amine is then reacted with beta-alanine under appropriate conditions to yield the target compound.

Industrial Production Methods

For industrial-scale production, the process involves similar steps but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxybenzyl)-beta-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 3-chloro-4-methoxybenzaldehyde, while substitution of the chlorine atom can produce various substituted benzyl derivatives .

Scientific Research Applications

N-(3-chloro-4-methoxybenzyl)-beta-alanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxybenzyl)-beta-alanine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction or metabolic pathways, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-methoxybenzylamine
  • 3-chloro-4-methoxybenzyl chloride
  • 4-methoxybenzylamine
  • 4-methoxybenzyl chloride

Uniqueness

N-(3-chloro-4-methoxybenzyl)-beta-alanine is unique due to the presence of both the beta-alanine moiety and the substituted benzyl group. This combination imparts specific chemical properties and biological activities that are distinct from its similar compounds. For example, the beta-alanine moiety can enhance the compound’s solubility and bioavailability, making it more effective in certain applications .

Properties

Molecular Formula

C11H14ClNO3

Molecular Weight

243.68 g/mol

IUPAC Name

3-[(3-chloro-4-methoxyphenyl)methylamino]propanoic acid

InChI

InChI=1S/C11H14ClNO3/c1-16-10-3-2-8(6-9(10)12)7-13-5-4-11(14)15/h2-3,6,13H,4-5,7H2,1H3,(H,14,15)

InChI Key

PCOKYONQWGRJOU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNCCC(=O)O)Cl

Origin of Product

United States

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